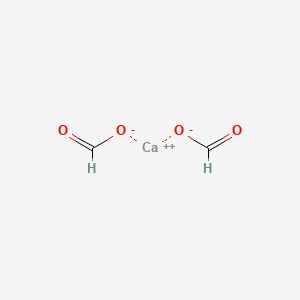

Formic acid calcium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Formic acid calcium salt, also known as calcium formate, is an organic salt derived from formic acid. It appears as a white, crystalline powder that is water-soluble and possesses a slightly acidic odor. This compound has significant applications across various industries, including construction, animal feed, and leather tanning .

Preparation Methods

Synthetic Routes and Reaction Conditions: Formic acid calcium salt can be synthesized through the reaction of calcium hydroxide or calcium carbonate with formic acid. The reaction typically occurs in an aqueous solution and can be represented as follows: [ \text{Ca(OH)}_2 + 2 \text{HCOOH} \rightarrow \text{Ca(HCOO)}_2 + 2 \text{H}_2\text{O} ] Alternatively, it can be produced from sodium formate by reacting it with calcium chloride or calcium nitrate in an aqueous solution .

Industrial Production Methods: Industrial production of this compound often involves the neutralization of formic acid with calcium sources. It can also be produced as a by-product in the production of polyols .

Chemical Reactions Analysis

Types of Reactions: Formic acid calcium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce carbon dioxide and water.

Reduction: It can be reduced to formic acid.

Substitution: It can participate in substitution reactions where the formate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium chloride or potassium chloride can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carbon dioxide and water.

Reduction: Formic acid.

Substitution: Various calcium salts depending on the substituting anion.

Scientific Research Applications

Formic acid calcium salt has a wide range of scientific research applications:

Chemistry: It is used as a reducing agent and a source of formate ions in various chemical reactions.

Medicine: It is used in the formulation of certain medications and as a preservative in pharmaceutical products.

Industry: It is employed as a setting accelerator in cement and concrete, enhancing early strength and reducing setting time.

Mechanism of Action

The mechanism of action of formic acid calcium salt involves its dissociation into calcium cations and formate anions in aqueous solutions. The formate anions can participate in various biochemical pathways, including:

Inhibition of bacterial growth: By lowering the pH, formate anions create an unfavorable environment for bacterial growth.

Enhancement of mineral absorption: In animal feed, formate anions aid in the absorption of minerals in the gastrointestinal tract.

Comparison with Similar Compounds

Formic acid calcium salt can be compared with other similar compounds such as:

Calcium acetate: Used as a food additive and in the production of acetic acid.

Sodium formate: Used in dyeing and printing textiles, as well as in the production of formic acid.

Calcium propionate: Used as a preservative in bakery products.

Uniqueness: this compound is unique due to its versatility and wide range of applications across different industries. Its ability to act as a preservative, setting accelerator, and reducing agent makes it a valuable compound .

Properties

Molecular Formula |

C2H2CaO4 |

|---|---|

Molecular Weight |

130.11 g/mol |

IUPAC Name |

calcium;diformate |

InChI |

InChI=1S/2CH2O2.Ca/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 |

InChI Key |

CBOCVOKPQGJKKJ-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.